molecular formula C13H7ClN6O B5296226 7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No. B5296226
M. Wt: 298.69 g/mol
InChI Key: XFOPNXIZWAVBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one, also known as CCT007093, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its use in clinical trials.

Mechanism of Action

7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one inhibits the activity of a protein called P-TEFb, which is involved in the regulation of gene expression. By inhibiting P-TEFb, 7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one prevents the transcription of genes that are necessary for cancer cell growth and survival. This leads to the inhibition of cancer cell growth and induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to inhibit the formation of new blood vessels, which is necessary for cancer cell growth and metastasis. 7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations can be overcome by using appropriate solvents and controls in lab experiments.

Future Directions

There are several future directions for the study of 7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential use of 7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of 7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one in the treatment of other diseases, such as viral infections and autoimmune disorders, is also an area of future research.

Synthesis Methods

The synthesis of 7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves a series of chemical reactions. The starting material is 2-aminopyridine, which is reacted with 4-chlorobenzaldehyde to form an intermediate product. This intermediate is then reacted with triethyl orthoformate to form the final product, 7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one. The synthesis of 7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

11-(4-chlorophenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN6O/c14-8-1-3-9(4-2-8)19-6-5-10-11(12(19)21)17-18-13-15-7-16-20(10)13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOPNXIZWAVBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC3=C(C2=O)N=NC4=NC=NN34)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

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